Lipophilicity Control: 0.55 log Unit Lower clogP Compared to the Cycloheptyl Analog
The target compound (cyclopentyl) exhibits a computed logP (clogP) of 3.25, compared to 3.80 for the direct seven-membered ring analog N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide (CAS 1259148-62-3), representing a decrease of 0.55 log units [1][2]. In drug discovery, a ΔlogP of ≥0.5 units is widely recognized as sufficient to meaningfully alter aqueous solubility and non-specific protein binding, impacting both in vitro assay fidelity and in vivo pharmacokinetics.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 3.25 |
| Comparator Or Baseline | N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide (CAS 1259148-62-3): clogP = 3.80 |
| Quantified Difference | ΔclogP = −0.55 (target is 0.55 log units more hydrophilic) |
| Conditions | Computed using the Sildrug/ECBD algorithm (IBB PAS); same computational method applied to both compounds [1][2] |
Why This Matters
A lower clogP predicts improved aqueous solubility and reduced non-specific binding, making the target compound more tractable in biochemical and cell-based assays at equivalent concentrations relative to the cycloheptyl analog, and reducing the risk of precipitation-driven false negatives in screening cascades.
- [1] Sildrug Database, IBB PAS. Entry EOS18465: N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide. clogP = 3.25. https://sildrug.ibb.waw.pl/ecbd/EOS18465/ View Source
- [2] Sildrug Database, IBB PAS. Entry EOS84088: N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide. clogP = 3.80. https://sildrug.ibb.waw.pl/ecbd/EOS84088/ View Source
